molecular formula C6H13N B094821 N-Ethyl-2-methylallylamine CAS No. 18328-90-0

N-Ethyl-2-methylallylamine

Cat. No. B094821
CAS RN: 18328-90-0
M. Wt: 99.17 g/mol
InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N
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Description

N-Ethyl-2-methylallylamine is a compound that falls within the broader category of N-alkylamines, which are known for their significance in various chemical and biological applications. These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and life-science molecules. They are characterized by the presence of an amine group attached to an alkyl chain, which in the case of N-Ethyl-2-methylallylamine, includes an ethyl group and a 2-methylallyl moiety.

Synthesis Analysis

The synthesis of N-alkylamines, such as N-Ethyl-2-methylallylamine, can be achieved through methods like reductive amination. A study demonstrates an expedient reductive amination process using cobalt oxide nanoparticles, which could potentially be applied to synthesize N-Ethyl-2-methylallylamine . Another method involves the intercalation of n-alkylamines into layered structures, which, while not directly related to N-Ethyl-2-methylallylamine, showcases the versatility of alkylamine synthesis .

Molecular Structure Analysis

The molecular structure of N-alkylamines is crucial for their reactivity and interaction with biological targets. For instance, the molecular structure of N-methyldisilylamine has been determined using electron diffraction, revealing coplanar heavy atoms and specific bond lengths . Although this is not directly N-Ethyl-2-methylallylamine, it provides insight into the structural aspects of related N-alkylamines.

Chemical Reactions Analysis

N-Ethyl-2-methylallylamine may undergo various chemical reactions typical of amines, such as acylation or alkylation. For example, a method for the N-monomethylation of primary aryl amines has been developed, which could be analogous to reactions that N-Ethyl-2-methylallylamine might participate in . Additionally, the synthesis of a compound with a similar amine structure has been reported, which involved the reaction of N-methylaniline with glyoxal .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Ethyl-2-methylallylamine would be influenced by its molecular structure. For example, the spectroscopic analysis of a related compound, 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, provides insights into the vibrational frequencies and electronic absorption spectra that could be expected for N-Ethyl-2-methylallylamine . The thermal stability of N-alkylamines can also be inferred from the study of organic–inorganic hybrids, where n-alkylamines were intercalated into layered structures and exhibited stability up to certain temperatures .

Scientific Research Applications

  • Alzheimer's Disease Research : A study utilized 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative of N-Ethyl-2-methylallylamine, in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

  • Synthetic Chemistry : N-Ethyl- and N-methylamines, similar in structure to N-Ethyl-2-methylallylamine, are used extensively in academic research and industrial production. They play crucial roles in life-science molecules (Senthamarai et al., 2018).

  • Neuroscience and Psychopharmacology : A derivative of N-Ethyl-2-methylallylamine, 1-(1,3-benzodioxol-5-yl)-2-butanamine, was synthesized and its enantiomers were evaluated for potential psychoactive effects. This research points to a new pharmacological class that might have applications in psychotherapy (Nichols et al., 1986).

  • Organic Chemistry : The compound has been used in the enantioselective addition of diethylzinc to aryl aldehydes, highlighting its role in producing optically active compounds (Liu et al., 2001).

  • Cancer Research : N-Ethyl-2-methylallylamine derivatives have been examined for their potential in DNA alkylation studies, which is significant in understanding the mechanisms of carcinogenesis (Hofe & Kleihues, 2004).

  • Toxicology : The compound's derivatives have been studied in relation to mercury's ability to cross the blood-brain barrier, contributing to our understanding of toxicology and neurology (Kern et al., 2019).

  • Drug Synthesis : N-Ethyl-2-methylallylamine derivatives are used in synthesizing specific drugs, like amyloid imaging agents for Alzheimer's disease (Peng et al., 2009).

Safety And Hazards

N-Ethyl-2-methylallylamine is classified as a highly flammable liquid and vapor . It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing vapors, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-ethyl-2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTLFVLHXSDZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027798
Record name N-Ethyl-2-methylallylamine
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propen-1-amine, N-ethyl-2-methyl-
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Product Name

N-Ethyl-2-methylallylamine

CAS RN

18328-90-0
Record name N-Ethyl-2-methylallylamine
Source CAS Common Chemistry
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Record name 2-Propen-1-amine, N-ethyl-2-methyl-
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Record name 2-Propen-1-amine, N-ethyl-2-methyl-
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Record name N-Ethyl-2-methylallylamine
Source EPA DSSTox
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Record name N-ethylmethacrylamine
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Record name 2-PROPEN-1-AMINE, N-ETHYL-2-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
WB Sun, CHC ZHANG - 2009 - sid.ir
… At first, α,ω-di((N-ethyl)amino(2-methyl)propyl) tetramethylsiloxane (DEAMP-TMS) was prepared by hydrosilylating tetramethyldi-siloxane with N-ethyl-2-methylallylamine in the …
Number of citations: 3 www.sid.ir
GY Kondrat'eva, YS Dol'skaya - Bulletin of the Academy of Sciences of the …, 1967 - Springer
… N-Ethyl-2-methylallylamine differed from the unsubstituted allyl compounds in having much … --amines are fairly stable, N-ethyl-2methylallylamine underwent strong degradation: the yield …
Number of citations: 4 link.springer.com
Z Pan, M Liu, C Zheng, D Gao… - Chinese Journal of …, 2017 - Wiley Online Library
… The hydrosilylation reaction of N-ethyl-2methylallylamine (Entry 4) showed the highest yield of 97.1% and 98.2%, the ratios of γ-isomer/β-isomer of N-ethyl-2-methylallylamine with …
Number of citations: 23 onlinelibrary.wiley.com
J Lu, H Liang, Y Dai, X Li, Y Li - Medicinal Plant, 2013 - search.proquest.com
To research on the volatile chemical components in the seeds of Perilla frutecens (L.) Britt., and to provide scientific references for their development and utilization. Solid phase micro-…
Number of citations: 1 search.proquest.com
NS Allen, E Lam, EM Howells, PN Green… - European polymer …, 1990 - Elsevier
… (19.8g) and K2CO 3 (14g) were mixed with N-ethyl-2methylallylamine (26 cm 3) followed by refluxing for 24 hr with stirring. The whole was then cooled and filtered and evaporated …
Number of citations: 40 www.sciencedirect.com
G Uccello-Barretta, F Balzano, C Evangelisti… - Journal of …, 2008 - Elsevier
… , although very similar regioselectivity values were obtained using samples I or III (regioisomer ratio 3a/3b = 85/15 and >99/1 for N,N-dimethylallylamine and N-ethyl-2-methylallylamine, …
Number of citations: 11 www.sciencedirect.com
H Wu, C Zheng, N Chen, J Zhu, D Gao - Tetrahedron Letters, 2017 - Elsevier
… The hydrosilylation reaction of N-ethyl-2-methylallylamine (entry 4) showed the highest yield of 91%. For the tertiary allylamine (entry 3), the hydrosilylation reaction of N,N′-…
Number of citations: 9 www.sciencedirect.com
R Tearavarich, V Hahnvajanawong… - Drug Testing and …, 2011 - Wiley Online Library
The increased interest in N,N‐dialkyl tryptamines is a reflection of their diverse range of biologically active properties. Deuterated derivatives are of interest for use as internal standards …
K Johnsen, S Kirkhorn, K Olafsen… - Journal of applied …, 1996 - Wiley Online Library
Polar monomers have been grafted onto polyolefin surfaces with the aid of inert gas plasma. In the first stage, an inert gas plasma (argon plasma) was used to generate free radicals on …
Number of citations: 54 onlinelibrary.wiley.com
S Yamazaki, K Ueda, Y Fukushima… - European Journal of …, 2014 - Wiley Online Library
The Lewis acid promoted reactions of 2‐substituted 2‐propenyl amides and the 2‐methylbuta‐2,3‐dienyl ester of ethenetricarboxylate have been examined. The reactions of 2‐…

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